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Compound of Interest

3-Bromo-N,N-dimethyl-5-
Compound Name:
nitrobenzamide

Cat. No.: B1604475

An In-depth Technical Guide to 3-Bromo-N,N-dimethyl-5-nitrobenzamide

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethyl-5-
nitrobenzamide, a key chemical intermediate in contemporary drug discovery and chemical
biology. The document details the molecule's fundamental physicochemical properties,
provides a validated protocol for its synthesis and characterization, and explores its primary
application as a building block in the development of targeted protein degraders. This guide is
intended for researchers, medicinal chemists, and drug development professionals who require
a deep technical understanding of this compound for its effective utilization in research and
development programs.

Molecular Identity and Physicochemical Properties

3-Bromo-N,N-dimethyl-5-nitrobenzamide (CAS Number: 929000-26-0) is a substituted
aromatic amide featuring a benzene ring functionalized with bromo, nitro, and N,N-
dimethylbenzamide groups.[1] The strategic placement of these groups, particularly the
electron-withdrawing nitro group and the synthetically versatile bromine atom, makes it a
valuable scaffold in medicinal chemistry.

Core Compound Data
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The essential properties of 3-Bromo-N,N-dimethyl-5-nitrobenzamide are summarized below.

Property Value Source(s)
CAS Number 929000-26-0 [1]
Molecular Formula CoHoBrN203 [1]
Molecular Weight 273.1 g/mol [1]
Appearance Solid

Purity Typically 296-98% [1]

Sealed in a dry environment at
Storage [1]
2-8°C or room temperature.

Computed Physicochemical Properties

Computational models provide further insight into the molecule's behavior in biological and
chemical systems. These values are critical for designing molecules with appropriate
pharmacokinetic and pharmacodynamic profiles.
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Synthesis and Purification

The synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide is typically achieved via the
amidation of a 3-bromo-5-nitrobenzoic acid derivative. The causality behind this strategy lies in
the robust and high-yielding nature of nucleophilic acyl substitution, where the amine
(dimethylamine) attacks the activated carboxylic acid derivative.

Retrosynthetic Analysis and Workflow

The most direct synthetic route involves the reaction between 3-bromo-5-nitrobenzoyl chloride
and dimethylamine. The benzoyl chloride is readily prepared from the commercially available 3-
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bromo-5-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCI2) or oxalyl

chloride. This two-step process is efficient and scalable.

Step 1: Acid Chloride Formation
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Caption: Synthetic workflow for 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the product is confirmed by

standard analytical techniques as described in Section 4.0.

Step 1: Formation of 3-Bromo-5-nitrobenzoyl Chloride

¢ To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-

bromo-5-nitrobenzoic acid (1.0 eq).

¢ Add thionyl chloride (SOCI2) (5.0 eq) portion-wise under a nitrogen atmosphere in a fume

hood.
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e Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can
be monitored by the cessation of HCI gas evolution.

« After cooling to room temperature, remove the excess thionyl chloride under reduced
pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride, an oily residue, is typically
used in the next step without further purification.

Step 2: Amidation to form 3-Bromo-N,N-dimethyl-5-nitrobenzamide

e Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent such as
dichloromethane (DCM) in a new flask.

e Cool the solution to 0°C using an ice bath.

 To this solution, add a solution of dimethylamine (2.5 eq, e.g., 2M solution in THF or bubbled
as a gas) and a non-nucleophilic base like triethylamine (3.0 eq) dropwise. The base is
crucial to neutralize the HCI byproduct, driving the reaction to completion.

 Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis
indicates the consumption of the starting material.

e Work-up and Purification:
o Quench the reaction by adding water.
o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

o Combine the organic layers and wash sequentially with 1M HCI, saturated NaHCOs
solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate
under reduced pressure.

o The crude solid product can be purified by recrystallization (e.g., from ethanol/water) or
flash column chromatography on silica gel to yield the final product with high purity.

Analytical Characterization
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Rigorous characterization is essential to confirm the identity and purity of the synthesized
compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR is expected to show distinct
signals for the three aromatic protons and the two methyl groups of the dimethylamide
moiety. The chemical shifts will be influenced by the electron-withdrawing effects of the
bromo and nitro substituents.[3] 13C NMR will show nine distinct carbon signals
corresponding to the molecular structure.

o Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the
molecular ion peak [M+H]* at approximately 274.0 m/z and [M+Na]* at approximately 296.0
m/z, confirming the molecular weight. The characteristic isotopic pattern of bromine (*°Br/®1Br
in a ~1:1 ratio) will be observable in the mass spectrum.

« Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for
the key functional groups: a strong carbonyl (C=0) stretch of the tertiary amide around 1630-
1660 cm~1 and strong asymmetric and symmetric stretches for the nitro group (NOz) around
1530 cm~* and 1350 cm~1, respectively.

Applications in Drug Discovery and Chemical
Biology

The primary utility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide lies in its role as a versatile
building block, particularly for the synthesis of targeted protein degraders.[1] This class of
therapeutics, which includes technologies like PROTACs (Proteolysis-Targeting Chimeras),
operates by inducing the degradation of disease-causing proteins.

The compound serves as a "linker" or fragment that can be elaborated. The bromine atom is a
key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig),
allowing for the attachment of ligands that bind to a protein of interest. The nitro group can be
readily reduced to an amine, providing another point for chemical modification or for serving as
a hydrogen bond donor in a protein-ligand interaction.
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Conceptual Role of the Building Block
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Caption: Role of the building block in forming a PROTAC for targeted protein degradation.
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Safety, Handling, and Storage

As with all laboratory chemicals, 3-Bromo-N,N-dimethyl-5-nitrobenzamide should be handled
with appropriate care. While a specific Safety Data Sheet (SDS) is proprietary to the supplier,
general precautions for related halo-nitroaromatic compounds should be followed.[4][5]

Guideline Recommendation

) ) Wear safety glasses with side-shields, chemical-
Personal Protective Equipment (PPE) _ o
resistant gloves (e.g., nitrile), and a lab coat.[4]

Avoid contact with skin, eyes, and clothing.
Handling Avoid formation of dust and aerosols. Use in a

well-ventilated area or fume hood.[4]

Skin: Wash off with soap and plenty of water.
) ) Eyes: Flush with water as a precaution.
First Aid (In case of exposure) ) ] )
Ingestion: Rinse mouth with water. In all cases,

consult a physician.

Keep the container tightly closed in a dry, cool,

Storage ]

and well-ventilated place.

Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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